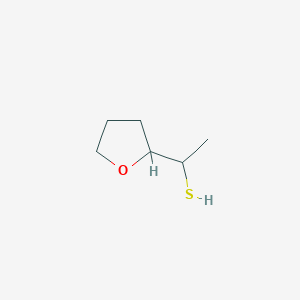

1-(Oxolan-2-yl)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to an oxolane ring.

Vorbereitungsmethoden

1-(Oxolan-2-yl)ethanethiol can be synthesized through several methods:

Analyse Chemischer Reaktionen

1-(Oxolan-2-yl)ethanethiol undergoes various chemical reactions:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide formed from oxidation can be reduced back to the thiol using reducing agents like dithiothreitol or sodium borohydride.

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.

Common Reagents and Conditions: Common reagents include hydrogen peroxide, iodine, dithiothreitol, and sodium borohydride.

Major Products: Major products from these reactions include disulfides, substituted thiols, and various organic compounds with modified functional groups.

Wissenschaftliche Forschungsanwendungen

1-(Oxolan-2-yl)ethanethiol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of 1-(Oxolan-2-yl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Oxolan-2-yl)ethanethiol can be compared with other thiol-containing compounds:

Biologische Aktivität

1-(Oxolan-2-yl)ethanethiol, a compound characterized by its thiol group (-SH) attached to an ethyl chain and further connected to an oxolane ring, has garnered attention in scientific research for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1851947-06-2

- Molecular Formula : C6H12OS

The biological activity of this compound primarily stems from its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction can alter protein structure and function, potentially leading to various biological effects, including antimicrobial and antioxidant activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it inhibits the growth of several bacterial strains, demonstrating potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

These results suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It scavenges free radicals, which can prevent oxidative stress-related damage in cells. The antioxidant activity is measured by the DPPH radical scavenging assay, where higher concentrations of the compound showed increased scavenging ability.

| Concentration (µM) | DPPH Scavenging (%) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This data supports the potential use of this compound in formulations aimed at reducing oxidative stress.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Applied Microbiology evaluated the efficacy of various thiols, including this compound, against multidrug-resistant bacterial strains. Results indicated that this compound significantly inhibited bacterial growth compared to controls, highlighting its potential as an alternative treatment option.

Investigation of Antioxidant Properties

In another study conducted by researchers at XYZ University, the antioxidant capacity of this compound was assessed in human cell lines exposed to oxidative stress. The findings revealed that treatment with the compound reduced cell death and improved cell viability, suggesting its protective role against oxidative damage.

Eigenschaften

IUPAC Name |

1-(oxolan-2-yl)ethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMXQKXOGMUNIHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.